2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride
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Overview
Description
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride is a compound that features a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyanamide with hydrazoic acid to form the tetrazole ring, followed by further functionalization to introduce the amino and hydroxyl groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as cyanamide and hydrazoic acid. The process may include steps such as diazotization, cyclization, and functionalization, followed by purification to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of high-energy materials and gas-generating systems, such as airbags.
Mechanism of Action
The mechanism by which 2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: Another tetrazole derivative with high nitrogen content, used in similar applications.
1-Methyl-5-aminotetrazole: A methylated version of 5-aminotetrazole with slightly different properties.
2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: A compound with two tetrazole rings, used in high-energy materials.
Uniqueness
2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)propan-1-olhydrochloride is unique due to its combination of the tetrazole ring with amino and hydroxyl functional groups, which provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C4H10ClN5O |
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Molecular Weight |
179.61 g/mol |
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H9N5O.ClH/c1-4(5,2-10)3-6-8-9-7-3;/h10H,2,5H2,1H3,(H,6,7,8,9);1H |
InChI Key |
ADQAMPSMUWXFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NNN=N1)N.Cl |
Origin of Product |
United States |
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